Product packaging for Moctamide(Cat. No.:)

Moctamide

Cat. No.: B1218096
M. Wt: 473.7 g/mol
InChI Key: GSPPFJJUCULBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Moctamide as a Chemical Entity within Academic Inquiry

This compound is recognized as a distinct chemical compound within academic and research databases. Its chemical structure is characterized as (9Z,12Z)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide. nih.govreadthedocs.io It possesses a molecular formula of C33H47NO and a molecular weight of approximately 473.7 g/mol . nih.govreadthedocs.iowikipedia.org Classified as a synthetic linoleamide (B162930) derivative, this compound's structure incorporates a long carbon chain with specific double bond configurations (9Z and 12Z), an amide functional group, and a phenethyl moiety. readthedocs.io

Early Academic Interest and Research Trajectories

Early academic interest in this compound appears to have been significantly linked to its potential biological effects, particularly concerning lipid metabolism. Research from the 1970s explored the effects of this compound on serum lipids, indicating an initial trajectory focused on its biochemical interactions and potential therapeutic applications related to hyperlipoproteinemia. nih.govwikipedia.org This early work positioned this compound within the academic landscape of compounds being investigated for their impact on physiological processes.

Evolution of Research Paradigms Applied to this compound

While early research highlighted potential biological activities, the readily available academic literature does not extensively detail a broad evolution of diverse research paradigms applied solely to this compound in non-clinical settings. Its appearance in later academic contexts, such as patent applications and chemical databases, often lists it among numerous other compounds, suggesting its inclusion in broader screening or cataloging efforts rather than deep, dedicated academic exploration of its fundamental chemical or non-clinical biological properties.

Comprehensive Review of Pre-Existing Academic Literature on this compound (Non-Clinical Focus)

A comprehensive review of readily accessible non-clinical academic literature specifically focused on this compound reveals a limited number of dedicated studies exploring its synthesis, detailed physicochemical properties, or non-clinical mechanisms of action at a fundamental level.

Analysis of Foundational Studies and Early Contributions

The primary foundational academic contribution identified in the search results is related to early investigations into its effects on serum lipids. nih.govwikipedia.org While these studies involved human subjects and thus fall under a clinical scope, they represent a key point of early academic interest in the compound's biological influence. Detailed non-clinical foundational studies on its chemical synthesis or comprehensive physicochemical characterization beyond basic identifiers are not prominently featured in the available search results.

Identification of Knowledge Gaps and Unexplored Avenues in this compound Research

Based on the available information, significant knowledge gaps exist in the readily accessible academic literature concerning the non-clinical aspects of this compound. Detailed academic studies on its synthetic pathways, comprehensive physicochemical properties (beyond molecular weight and formula), stability under various conditions, and in-depth non-clinical investigations into its mechanism of action at a molecular or cellular level appear to be limited or not widely published in the indexed literature. Unexplored avenues include detailed spectroscopic analysis, crystallographic studies (if applicable), and comprehensive in vitro or in vivo non-clinical pharmacological studies to elucidate its interactions with biological targets independent of clinical outcomes.

Contemporary Significance and Academic Relevance of this compound Studies

The contemporary academic significance of this compound appears primarily within the context of chemical databases, patents, and historical reviews of compounds investigated for lipid-lowering effects. While it is listed as a chemical entity with defined properties, there is little evidence in the search results of ongoing, extensive academic research solely focused on the non-clinical aspects of this compound in contemporary literature. Its relevance seems to lie more in its historical position as a compound explored for a specific biological activity and its inclusion in chemical catalogs for potential research use, rather than being a current major focus of fundamental academic investigation into its non-clinical properties.

Chemical Properties of this compound

PropertyValueSource
CAS Number29619-86-1 nih.govwikipedia.org
Molecular FormulaC33H47NO nih.govreadthedocs.iowikipedia.org
Molecular Weight~473.7 g/mol nih.govreadthedocs.iowikipedia.org
IUPAC Name(9Z,12Z)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide nih.govreadthedocs.io
DescriptionSynthetic linoleamide derivative, Biochemical nih.govreadthedocs.iowikipedia.org

Positioning this compound within Current Chemical Biology Research

Chemical biology is an interdisciplinary field that applies chemical principles, techniques, and compounds to understand and manipulate biological systems. Researchers in chemical biology investigate the molecular mechanisms underlying life processes and explore the potential of small molecules as probes, tools, or therapeutic leads.

This compound, as a synthetic small molecule and a macamide derivative, fits within the purview of current chemical biology research. Macamide derivatives are a class of compounds recognized for their structural diversity and potential biological significance. nih.gov The study of such compounds allows chemical biologists to explore structure-activity relationships and elucidate how specific chemical structures interact with biological targets.

Furthermore, recent research indicates that this compound may possess biological activities beyond its initial characterization as an antihyperlipidemic agent. Investigations suggest that this compound exhibits significant biological activity, particularly as an anti-inflammatory agent. nih.gov It has shown promising results in inhibiting tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. nih.gov This reported anti-inflammatory activity positions this compound as a molecule of interest within chemical biology for studying inflammatory pathways and potentially as a starting point for developing new anti-inflammatory agents. nih.gov In vitro studies have demonstrated an IC50 value of approximately 14.2 μM for its effectiveness in modulating inflammatory pathways. nih.gov

Rationale for Renewed Academic Investigation into this compound

Despite indications of past research discontinuation, several factors provide a compelling rationale for renewed academic investigation into this compound within the framework of modern chemical biology:

Underexplored Biological Activities: The reported potential anti-inflammatory activity, particularly the inhibition of TNF-α, suggests that this compound may have biological effects that were not the primary focus of earlier studies on lipid metabolism. nih.gov Further investigation using contemporary biological assays and techniques could reveal a broader spectrum of activities and potential therapeutic applications.

Application of Advanced Chemical Biology Techniques: Modern chemical biology offers sophisticated tools and methodologies for studying the interactions of small molecules with biological systems. Techniques such as target identification, mechanism of action studies, and the use of cellular and in vivo models can provide a deeper understanding of how this compound exerts its effects at the molecular level.

Macamide Scaffold Exploration: As a macamide derivative, this compound represents a chemical scaffold that could be explored further through synthetic modifications to develop analogs with improved potency, selectivity, or novel biological activities. nih.gov Combinatorial chemistry and medicinal chemistry approaches, integral to chemical biology, could be applied to the this compound structure.

Potential as a Research Tool: Beyond potential therapeutic development, this compound's ability to inhibit TNF-α suggests it could be a valuable chemical probe for studying the complexities of inflammatory signaling pathways in cellular and animal models. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H47NO B1218096 Moctamide

Properties

IUPAC Name

N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-33(35)34-32(31-21-18-17-19-22-31)28-30-26-24-29(2)25-27-30/h7-8,10-11,17-19,21-22,24-27,32H,3-6,9,12-16,20,23,28H2,1-2H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPPFJJUCULBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865499
Record name N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Moctamide

Established Synthetic Pathways for Moctamide

The synthesis of fatty acid amides, including this compound, commonly involves the reaction between a fatty acid or its derivative and an amine. The primary synthetic routes for this compound focus on the amidation of linoleic acid with a suitable amine.

Examination of Primary Synthetic Routes from Linoleic Acid and Amine Derivatives

The most straightforward approach to synthesizing fatty acid amides is the direct reaction of a fatty acid with an amine. This reaction typically yields water as a byproduct and can be challenging due to the formation of stable and unreactive carboxylate salts between the acidic fatty acid and the basic amine, requiring high temperatures and long reaction times for conversion to the amide csic.es.

An alternative and often preferred route involves activating the carboxylic acid group of linoleic acid to make it more reactive towards the amine. This can be achieved by converting the fatty acid into a more reactive species such as an acyl halide (e.g., acyl chloride) or using coupling agents. The condensation of a fatty acid chloride with an amine in the presence of a base like triethylamine (B128534) or NaOH is a common method for synthesizing fatty acid amides, often resulting in good to excellent yields mdpi.comnih.gov.

Another strategy involves the use of fatty acid esters, such as methyl esters, which can react with amines through an aminolysis reaction. While the ester-ammonia route for fatty amide formation from fatty esters is not as widely applied due to practical limitations, the reaction of fatty acid methyl esters with diethanolamine (B148213) has been studied for the production of fatty acid diethanolamides ccsenet.orgacs.org. This reaction is reversible and can be limited by equilibrium, with methanol (B129727) as a byproduct acs.org.

Analysis of Reaction Conditions and Catalyst Systems

The reaction conditions and the choice of catalyst are crucial for the efficient synthesis of fatty acid amides. Direct amidation of fatty acids with amines often requires high temperatures, exceeding 180 °C, and extended reaction times to overcome the stability of the intermediate ammonium (B1175870) salts csic.es.

To facilitate the amidation reaction and improve yields under milder conditions, various catalysts and coupling agents have been explored. When using carboxylic acids, activation is necessary, often employing coupling agents to form more active ester intermediates mdpi.com. Uronium salts, such as O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), are commonly used coupling agents for activating carboxylic acids to form amide bonds scielo.br. The presence of a nitrogenous base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is often crucial for achieving high yields when using uronium salts scielo.br. DIPEA has been shown to result in significantly higher yields compared to Et₃N, potentially due to its slightly stronger basicity and higher steric hindrance, which can reduce side reactions scielo.br.

For the amidation of fatty acid esters with amines, catalysts like sodium methoxide (B1231860) have been used acs.orgmdpi.com. Heterogeneous catalysts have also been investigated for the amidation of fatty acids with ethanolamine, with microporous H-Beta-150 showing high activity and selectivity towards the desired ethanolamide researchgate.net. The amount and acidity of the catalyst, as well as the reaction temperature and molar ratio of reactants, significantly influence the conversion and selectivity researchgate.net.

Microwave-supported reactions have also emerged as a more recent approach for the synthesis of amides from carboxylic acids and amines, offering potentially faster and more efficient synthesis google.com.

Challenges and Yield Optimization in this compound Synthesis

Several challenges exist in the synthesis of fatty acid amides, including this compound. The formation of stable carboxylate salts in direct amidation can hinder the reaction progress csic.es. Achieving high purity can also be challenging, with the potential formation of byproducts such as esters and ester amides, particularly in reactions involving fatty acid esters and alkanolamines google.comgoogle.com. The reversibility of the amidation reaction, especially when water or alcohol is a byproduct, can limit conversion and require strategies for byproduct removal to shift the equilibrium towards product formation acs.orggoogle.com.

Yield optimization often involves careful control of reaction parameters such as temperature, reaction time, reactant molar ratios, and catalyst selection and concentration mdpi.comresearchgate.netresearchgate.net. For reactions involving fatty acid esters and diethanolamine, an optimal molar ratio of amine to ester is necessary for maximum conversion mdpi.com. Gradual addition of the amine can also help minimize problems associated with the formation of highly viscous amine/fatty acid ion pairs researchgate.net. In situ removal of volatile byproducts like methanol can significantly improve conversion in reactions involving methyl esters acs.org.

The challenging nature of some amide coupling reactions, particularly with sterically hindered substrates or electron-deficient amines, may require the development of specific protocols and coupling agents to achieve satisfactory yields rsc.org.

Development of Novel Synthetic Strategies for this compound

Research into novel synthetic strategies for fatty acid amides aims to address the limitations of established methods, focusing on improved efficiency, milder conditions, and reduced byproduct formation.

Innovations in Organic Synthesis for Analogous Amide Structures

Innovations in organic synthesis have led to the development of new methodologies applicable to the synthesis of analogous amide structures, which can potentially be adapted for this compound. These include the use of new coupling agents, catalytic systems, and reaction conditions.

Catalytic direct amidation of non-activated carboxylic acids and amines using catalysts like TiCp₂Cl₂ has been reported as a mild and efficient method researchgate.net. This approach can provide access to a variety of amides without producing stoichiometric solid waste researchgate.net.

Another novel technique involves the synthesis of monosubstituted fatty amides at low temperature and ambient pressure by the condensation of an amine with a triacylglycerol, where the primary amine acts as both reagent and solvent researchgate.net.

Reductive amination of fatty acids or fatty acid methyl esters using heterogeneous catalytic systems in a one-pot process has also been developed for the synthesis of N,N-alkylated fatty amines, which involves the in situ generation and hydrogenation of a fatty amide intermediate rsc.org. This highlights the potential for developing multi-step reactions within a single reaction vessel using appropriate catalytic systems.

Furthermore, the use of immobilized lipases in solvent-free systems has been explored for the enzymatic synthesis of fatty amide surfactants from fatty acids and amines, offering a potentially more sustainable approach researchgate.net.

Exploration of Convergent and Divergent Synthetic Approaches

Both convergent and divergent synthetic approaches can be considered for the synthesis of complex molecules, including fatty acid amides with specific derivatizations.

Divergent synthesis, on the other hand, starts from a common precursor and branches out to form different target molecules. This approach is useful for synthesizing a range of derivatives from a single starting material. For example, a divergent approach could start from linoleic acid or a key linoleic acid derivative and then react it with various amine derivatives to produce different this compound analogs. Similarly, starting from a specific amine derivative, it could be amidated with linoleic acid and then further functionalized.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to minimize or eliminate the use and generation of hazardous substances in chemical design and processes. ifremer.fr While specific applications of green chemistry principles directly to this compound synthesis are not extensively detailed in available literature, the general principles provide a framework for developing more sustainable synthetic routes. These principles include preventing waste, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and reaction conditions, increasing energy efficiency, using renewable feedstocks, avoiding unnecessary derivatization, utilizing catalysts, designing for degradation, and implementing real-time analysis for pollution prevention. ifremer.fr Applying these principles to this compound synthesis could involve exploring alternative, less hazardous reagents for amide coupling, optimizing reaction conditions to reduce energy consumption, or investigating the use of catalysts to improve efficiency and minimize waste.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives are driven by the potential to explore variations in its chemical structure and their impact on properties. This process can employ several strategic approaches.

Rational design involves the deliberate modification of a molecule's structure based on an understanding of how structural changes might influence its properties. For this compound, rational design of analogues could involve targeting modifications to the fatty acid chain, the phenethyl moiety, or the amide linkage. Based on the known structure nih.gov, variations in the length or degree of saturation of the carbon chain, alterations to the substituents on the phenyl rings, or modifications to the amide group could be designed. This approach often relies on analyzing structure-property relationships to guide the synthesis of targeted compounds with desired characteristics, such as improved stability or altered reactivity.

Combinatorial chemistry and parallel synthesis are powerful techniques for generating large libraries of structurally related compounds efficiently. Combinatorial synthesis involves creating a diverse collection of molecules by systematically combining different building blocks. Parallel synthesis allows for the simultaneous execution of multiple reactions, often in a high-throughput format. These techniques can be applied to the synthesis of this compound analogues by using varied fatty acid derivatives, different amine components, or modified coupling conditions in parallel or combinatorial approaches. This enables the rapid generation of a library of this compound derivatives with systematic variations, which can then be further analyzed.

Enzymatic and biocatalytic approaches offer alternative, often more selective and environmentally friendly, methods for chemical synthesis and derivatization. Enzymes, such as amide bond synthetases, can catalyze the formation of amide bonds under mild conditions. Biocatalytic methods can also be employed for specific modifications of functional groups within the this compound structure. While direct examples of enzymatic synthesis or biocatalytic derivatization of this compound are not widely reported, the successful application of biocatalysis in the synthesis of other amides and the derivatization of lipids and amines suggests potential for their use in generating this compound derivatives. These approaches could offer advantages in terms of selectivity and reduced need for harsh reagents compared to traditional chemical methods.

Purification and Isolation Techniques for this compound and its Synthetic Intermediates

Following synthesis, the purification and isolation of this compound and its synthetic intermediates are essential to obtain the compound in a pure form. A commonly used technique for the purification of this compound is flash chromatography. nih.gov

General purification and isolation techniques applicable to organic compounds like this compound and its intermediates include methods based on differences in chemical properties, boiling points, or affinity for a stationary phase. These techniques encompass:

Techniques based on Chemical Properties: Exploiting differences in acidity or basicity to separate compounds through extraction.

Distillation: Separating components based on their boiling points.

Crystallization: Purifying solid compounds by forming crystals from a solution.

Chromatography: A widely used set of techniques that separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. This includes techniques like flash chromatography nih.gov, high-performance liquid chromatography (HPLC), and gas chromatography (GC).

Lyophilization (Freeze-Drying): A process used to dry a substance by freezing it and then reducing the surrounding pressure to allow the frozen water to sublimate directly from the solid phase to the gas phase. This can be used for purifying and isolating sensitive compounds.

The choice of purification technique depends on the physical and chemical properties of this compound and the nature of the impurities present in the reaction mixture.

Mechanistic Investigations of Moctamide S Biological Activities Preclinical and in Vitro

Cellular and Subcellular Studies of Moctamide's Biological Impact

Investigations into the cellular and subcellular effects of this compound have centered on its role in inhibiting intestinal cholesterol absorption and its subsequent influence on cholesterol homeostasis.

Elucidation of Cellular Targets and Off-Targets in Model Systems

The primary cellular target of this compound's action is the inhibition of cholesterol absorption within the intestines. tlcstandards.com This process involves interactions with specific enzymes and transporters responsible for the uptake and processing of cholesterol in intestinal cells (enterocytes). While the precise molecular entities directly bound by this compound are not exhaustively detailed in the available literature, its function as a hypocholesterolemic agent strongly implicates components of the intestinal cholesterol transport machinery as key targets.

Beyond the direct effects on intestinal absorption, this compound's impact extends to hepatic cholesterol metabolism, suggesting potential downstream cellular effects on liver cells. Its mechanism is reported to involve the binding of bile acids in the gastrointestinal tract. lgcstandards.com This binding is hypothesized to lead to the activation of 7-alpha-hydroxylase, a key enzyme in the synthesis of bile acids from cholesterol in the liver. lgcstandards.com The resulting diversion of hepatic intracellular cholesterol towards bile acid synthesis is thought to decrease intracellular cholesterol levels in hepatocytes. lgcstandards.com This reduction, in turn, leads to the upregulation of LDL-receptors on the surface of liver cells, enhancing the clearance of LDL-cholesterol from the bloodstream. lgcstandards.com Thus, while intestinal cells are the initial site of action for absorption inhibition, liver cells are also significantly impacted by the cascade of events initiated by this compound. Detailed studies identifying a comprehensive profile of potential off-targets in various model systems were not found in the reviewed literature.

Effects on Intracellular Signaling Pathways

Based on its proposed mechanism of action, this compound's influence on intracellular signaling pathways is likely indirect, primarily mediated through alterations in cellular cholesterol levels and bile acid availability. Changes in intracellular cholesterol concentrations are known to affect various signaling cascades involved in lipid metabolism and cellular homeostasis. Similarly, bile acids act as signaling molecules that can activate specific receptors (e.g., FXR, TGR5) and influence downstream signaling pathways in the liver and intestine, regulating lipid and glucose metabolism. However, direct experimental data specifically detailing the effects of this compound on defined intracellular signaling pathways in relevant cell models (e.g., enterocytes, hepatocytes) were not identified in the provided search results.

Modulation of Gene Expression and Protein Synthesis in Cell Cultures

The impact of this compound on cholesterol metabolism suggests a potential for modulating the expression of genes and the synthesis of proteins involved in these processes. For instance, the proposed mechanism involving the reduction of hepatic intracellular cholesterol levels and subsequent upregulation of LDL-receptors implies an effect on the gene expression of the LDL-receptor protein in liver cells. lgcstandards.com However, specific data from in vitro studies quantifying or qualitatively describing the broader modulation of gene expression profiles or protein synthesis rates in cell cultures treated with this compound were not found in the reviewed literature. Research in this area would be crucial for a more complete understanding of this compound's long-term cellular effects.

Biochemical Characterization of this compound's Interactions

Biochemical investigations into this compound's interactions would typically involve detailed studies of its binding to target molecules and its effects on enzyme activity.

Enzyme Kinetic Studies (e.g., inhibition or activation of relevant enzymes)

This compound is reported to interact with enzymes involved in cholesterol absorption and metabolism. Its proposed mechanism involves an indirect effect on 7-alpha-hydroxylase activity in the liver, triggered by the binding of bile acids in the intestine. lgcstandards.com This suggests that while this compound may not directly interact with 7-alpha-hydroxylase, its action on bile acid availability influences the regulatory mechanisms controlling this enzyme's activity. Although this compound is indicated to target specific enzymes involved in cholesterol absorption , detailed in vitro enzyme kinetic studies providing parameters such as inhibition constants (Ki), IC50 values, Michaelis-Menten constants (Km), or maximum reaction velocities (Vmax) for this compound's interaction with these specific enzymes were not available in the provided search results. Such studies are essential for a quantitative understanding of the biochemical potency and mechanism of enzyme modulation.

Investigations into Protein-Lipid and Protein-Protein Interactions

Protein-protein interactions (PPIs) are involved in virtually every cellular process, from signaling pathways to structural integrity. Modulating PPIs is an active area of drug discovery. Methods for studying PPIs include techniques that assess binding affinity, complex formation, and the functional consequences of these interactions.

While these types of interactions are critical for the biological activity of many compounds, specific published research detailing this compound's direct engagement in protein-lipid or protein-protein interactions was not extensively found in the conducted searches. Future research in this area would be necessary to determine if these interactions play a significant role in this compound's effects.

In Vitro Models for Specific Biological Activity Assessment

In vitro models, utilizing cells, tissues, or biochemical components, are indispensable tools for assessing the specific biological activities of compounds under controlled conditions. These models allow for the investigation of a compound's effects on particular cellular processes or pathways without the complexities of a whole organism.

Application of Cell-Based Assays for Antihyperlipidemic Activity

Cell-based assays are widely used to evaluate the potential of compounds to modulate lipid metabolism, a key aspect of antihyperlipidemic activity. These assays can measure various parameters, such as intracellular lipid accumulation, cholesterol synthesis, lipoprotein uptake, and efflux. Hepatocyte cell lines, such as HepG2 cells, are commonly used models for studying hepatic lipid metabolism and assessing the effects of potential hypolipidemic agents.

Illustrative Data Table: Hypothetical Results from a Cell-Based Lipid Accumulation Assay

Cell LineTreatmentConcentrationIntracellular Lipid Content (% of Control)
HepG2Vehicle-100
HepG2This compoundLow(Data not available)
HepG2This compoundMedium(Data not available)
HepG2This compoundHigh(Data not available)
HepG2Reference Compound(Specific)(Data not available)

Advanced In Vitro Systems for Pathway Elucidation

Advanced in vitro systems are employed to delve deeper into the specific molecular pathways affected by a compound. These systems can include reconstituted biochemical pathways, organ-on-a-chip models, or co-culture systems that mimic the complexity of in vivo environments. Techniques such as transcriptomics, proteomics, and metabolomics can be integrated with these systems to provide a comprehensive view of the cellular response to a compound.

For a compound potentially affecting lipid metabolism, advanced in vitro systems could be used to elucidate the downstream effects on various metabolic enzymes, signaling molecules, and gene expression related to lipid synthesis, transport, and breakdown. While advanced in vitro systems are powerful tools for pathway elucidation, specific studies detailing their application to investigate the mechanism of this compound were not identified in the search results.

Comparative Mechanistic Analysis with Structurally Related Compounds in Cell Lines

Comparing the mechanistic effects of a compound with those of structurally related compounds can provide valuable insights into the relationship between chemical structure and biological activity. By testing a series of related molecules in the same cell-based assays or in vitro systems, researchers can identify structural features that are critical for specific interactions or activities.

This comparative analysis can help to understand if this compound's observed effects are unique to its structure or shared with similar molecules. It can also aid in identifying key functional groups or conformational preferences that contribute to its mechanism of action. However, the search results did not provide information on comparative mechanistic studies involving this compound and structurally related compounds in cell lines.

Preclinical Pharmacological Evaluation of Moctamide in Advanced Biological Systems Non Human

Selection and Characterization of Relevant Animal Models for Moctamide Research

The selection of appropriate animal models is a critical step in preclinical pharmacological evaluation. Models are chosen based on their ability to mimic specific aspects of human diseases or physiological conditions relevant to the compound being studied. For a compound like this compound, which is investigated for its effects on lipid metabolism, models that replicate human dyslipidemia and associated conditions are particularly relevant.

Animal Models of Lipid Metabolism and Associated Disorders

Various animal models are utilized to study lipid metabolism and related disorders, including hyperlipidemia and atherosclerosis. These models can be broadly categorized into diet-induced models and genetic models.

Diet-induced hyperlipidemia models involve feeding animals diets high in fat and/or cholesterol to induce elevated lipid levels, mimicking dietary contributions to these conditions in humans. Rodents, such as mice and rats, are commonly used in diet-induced models. For instance, high-fat diets (HFD) in mice and rats have been shown to lead to insulin (B600854) resistance and obesity, conditions closely associated with metabolic syndrome. Different mouse strains show varying degrees of susceptibility to diet-induced obesity and related metabolic changes, with the C57BL/6J strain often being more consistent with human metabolic syndrome studies compared to others like A/J mice. Rabbits and pigs have also been used in diet-induced hypercholesterolemia studies.

Genetic animal models possess specific mutations that lead to dysregulation of lipid metabolism. Examples include apolipoprotein E-deficient (ApoE-/-) mice and low-density lipoprotein-receptor-deficient (Ldlr-/-) mice, which are well-established models for studying atherosclerosis and lipid transport. These genetic deficiencies disrupt normal lipoprotein regulation and metabolism, leading to hypercholesterolemia and the development of atherosclerotic lesions. Combining genetic modifications with high-fat diets can further exacerbate lipid abnormalities and associated pathologies.

While general information on these models is available, specific details regarding which of these animal models have been precisely utilized in published preclinical studies of this compound were not extensively available in the searched literature. However, it is generally noted that this compound has shown effects in "animal models" related to lowering serum and liver cholesterol and preventing atherosclerosis. nih.gov

Criteria for Model Selection in Pharmacological Investigations

The selection of an animal model for pharmacological investigations is guided by several key criteria to ensure the relevance and translatability of the research findings. A primary consideration is the appropriateness of the model as an analog to the human condition being studied, ideally exhibiting similar causes, mechanisms, and symptoms. The transferability and generalizability of information from the animal species to humans are crucial. nih.gov

Practical considerations also play a significant role, including the availability and cost-effectiveness of the animal species, as well as the ease of handling and adaptability to standardized laboratory procedures. nih.gov Background knowledge of the animal's biological properties, including its physiology, pathophysiology, pharmacodynamics, and pharmacokinetics, is essential for interpreting results. nih.gov Genetic uniformity within the study group can help minimize variability. nih.gov Ethical implications and customary practices within the specific research discipline are also important factors in the selection process. nih.gov The existence of confounding diseases or conditions in a particular animal model must also be considered. nih.gov

In Vivo Studies of this compound's Biological Effects in Animal Models

In vivo studies in animal models are essential for evaluating the biological effects of a compound like this compound within a complex living system. These studies aim to understand how the compound interacts with biological targets, affects physiological processes, and distributes within the organism.

Evaluation of this compound's Impact on Lipid Profiles in Hypercholesterolemic Animal Models

Research has indicated that administration of this compound to animal models results in a significant reduction in serum and liver cholesterol levels. nih.gov Furthermore, studies have shown that this compound can prevent the formation of aortic atheromatous changes in these models. nih.gov These findings suggest a positive impact of this compound on lipid profiles and the progression of atherosclerosis in preclinical settings.

While the available information confirms these general effects, detailed data tables presenting specific changes in various lipid parameters (e.g., total cholesterol, LDL-c, HDL-c, triglycerides) at different time points or in different animal models treated with this compound were not found in the public search results.

Dose-Response Relationships and Efficacy in Animal Studies

Establishing dose-response relationships is fundamental in preclinical pharmacology to understand the relationship between the dose of a compound and the magnitude of its effect. This helps determine the range of doses that elicit a biological response and assess the compound's efficacy. Dose-response studies in animal models typically involve administering varying doses of the compound to different groups of animals and measuring the resulting biological effect.

While this compound has been described as a hypocholesterolemic agent effective in animal models nih.gov, specific data detailing dose-response relationships for its lipid-lowering effects or efficacy in preventing atherosclerosis in animal studies were not available in the searched literature.

Tissue Distribution and Accumulation Studies in Animal Organs

Tissue distribution and accumulation studies in animal models provide insights into where a compound is transported within the body, its concentration in different organs and tissues over time, and whether it accumulates in specific areas. These studies are crucial for understanding the compound's pharmacokinetic profile and identifying potential target organs or sites of accumulation. Methods often involve administering the compound and then measuring its concentration in various tissues at different time points.

Pharmacokinetic and Pharmacodynamic Modeling in Animal Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Animal Models

Detailed data on this compound's ADME profile in specific animal models was not available in the search results. Preclinical ADME studies in animal models typically involve evaluating how a compound is absorbed into the bloodstream, distributed to various tissues and organs, metabolized by enzymes, and eliminated from the body through excretion bienta.netadmescope.comnih.govbioivt.com. These studies are crucial for understanding the in vivo behavior of a drug candidate and informing subsequent studies and potential translation to humans admescope.comnih.govppd.com. Techniques such as quantitative whole-body autoradiography (QWBA) and tissue dissection are employed to assess tissue distribution bioivt.com. Metabolism studies often involve identifying metabolic pathways and characterizing metabolic stability researchgate.net.

Modeling of Concentration-Effect Relationships in In Vivo Preclinical Studies

Specific data on modeling this compound's concentration-effect relationships in in vivo preclinical studies was not available in the search results. Pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical animal studies aims to characterize the relationship between drug exposure (concentration over time) and the observed pharmacological effect ppd.comfrontiersin.orgnih.gov. This involves integrating PK data with PD measurements to develop mathematical models that describe the time course of the drug's effect ppd.comfrontiersin.org. Such modeling can help identify the key PK driver for efficacy (e.g., AUC, Cmax) and predict optimal dosing regimens frontiersin.org. Model-based approaches can also aid in translating preclinical findings to potential human outcomes ppd.comnih.govfrontiersin.org.

Histopathological and Physiological Assessments in Animal Research

Detailed data on histopathological and physiological assessments of this compound in animal research was not available in the search results. Histopathological assessments in animal studies involve the microscopic examination of tissues to identify any drug-related morphological changes or lesions nih.govnmbu.nofrontiersin.orgnih.gov. This is a critical component of preclinical evaluation to assess potential target organ toxicity or other tissue-level effects nih.gov. Physiological assessments measure the impact of a compound on the normal functions of biological systems, such as cardiovascular, respiratory, or neurological function vivonics-preclinical.com. Telemetry in conscious, freely moving animals is often used for continuous monitoring of physiological parameters in preclinical safety pharmacology studies vivonics-preclinical.com.

Analytical Methodologies for Moctamide and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating Moctamide from other compounds in a sample matrix, as well as for isolating and quantifying its metabolites. Various forms of chromatography, often coupled with sensitive detectors, are utilized.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the determination of this compound and its metabolites in biological fluids such as human plasma and urine. Reversed-phase HPLC (RP-HPLC) is a common approach. For instance, a validated RP-HPLC method with ultraviolet (UV) detection has been developed for the determination of this compound and two of its metabolites, p-chloro-N-(-2-morpholinoethyl)benzamide N'-oxide (Ro 12-5637) and p-chloro-N-[2-(3-oxomorpholino)ethyl]-benzamide (Ro 12-8095), in human plasma. nih.gov This method involved liquid-liquid extraction with dichloromethane (B109758) at alkaline pH using phenacetin (B1679774) as an internal standard. nih.gov The chromatographic separation was achieved on a C18 column using a mobile phase of acetonitrile (B52724) and water (25:75, v/v) adjusted to pH 2.7 with ortho-phosphoric acid. nih.gov Detection was performed at 239 nm. nih.gov

Another sensitive HPLC method has been developed for the determination of this compound and three of its metabolites in plasma and urine. researchgate.net This method utilized solid-phase extraction (SPE) from basified plasma (pH 11) with dichloromethane, achieving recoveries generally exceeding 70%. researchgate.net Separation was optimized using a column packed with 5-µm Spherisorb hexyl phase and an eluent consisting of acetonitrile and aqueous phosphate (B84403) buffer (30:320, v/v) at pH 3.9. researchgate.net UV detection was performed at 240 nm. researchgate.net

A selective and sensitive HPLC method for this compound and its two major metabolites, Ro 12-5637 and Ro 12-8095, in human plasma employed SPE using Speedisk H2O-Philic DVB columns for sample preparation. researchgate.net Separation was carried out on a Waters XTerra RP18 column (5 µm, 150 mm x 4.6 mm) with a mobile phase of 10 mM KH2PO4 with 1% triethylamine (B128534) (pH 3.9) and acetonitrile (83:17, v/v) at a flow rate of 1.2 ml/min. researchgate.net UV detection was performed at 240 nm. researchgate.net The total run time was 13 min. researchgate.net

These HPLC methods have demonstrated good linearity, accuracy, and precision, with quantification limits in the range of 10-500 ng/mL for this compound when using UV detection. nih.govresearchgate.net

Here is a table summarizing some HPLC methods for this compound and its metabolites:

MatrixSample PreparationColumnMobile PhaseDetectionQuantification Limit (this compound)Metabolites AnalyzedReference
Human PlasmaLiquid-liquid extractionC18Acetonitrile:Water (25:75, pH 2.7 with H3PO4)UV (239 nm)10 ng/mLRo 12-5637, Ro 12-8095 nih.gov
Human Plasma & UrineSolid-phase extractionSpherisorb hexyl (5 µm)Acetonitrile:Aqueous phosphate buffer (30:320, pH 3.9)UV (240 nm)Not specifiedThree metabolites researchgate.net
Human PlasmaSolid-phase extraction (SPE)Waters XTerra RP18 (5 µm)10 mM KH2PO4 with 1% triethylamine (pH 3.9):Acetonitrile (83:17)UV (240 nm)0.02 mg/L (20 ng/mL)Ro 12-5637, Ro 12-8095 researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It has been applied in the analysis of this compound, particularly in forensic contexts. GC-MS can be used for the identification of this compound in biological specimens such as post-mortem whole blood and urine, often following solid-phase extraction. nih.gov While GC-MS is valuable for identification based on characteristic fragmentation patterns, quantification is frequently performed using other methods like HPLC-PDA. nih.gov Predicted GC-MS spectra for this compound are available, providing m/z values that can aid in identification. hmdb.ca GC-MS is particularly well-suited for the analysis of non-polar volatile compounds. filab.fr

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Detection

LC-MS/MS combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. This hyphenated technique is highly valuable for the detection and quantification of this compound and its metabolites, especially in complex biological matrices where high sensitivity is required. LC-MS/MS allows for the simultaneous determination of multiple compounds, including parent drugs and their metabolites. researchgate.netnih.govlenus.ienih.gov The technique involves separating analytes by LC and then detecting them based on their mass-to-charge ratio and fragmentation patterns in the MS/MS detector. nih.gov LC-MS/MS methods often involve sample preparation steps such as protein precipitation or solid-phase extraction to clean up the sample matrix and concentrate the analytes. lenus.ienih.gov The use of internal standards is common in LC-MS/MS methods to improve accuracy and reproducibility. researchgate.netnih.gov LC-MS/MS is considered a method of choice in metabolomic investigations due to its ability to detect a high number of metabolites. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide valuable information about the structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a fundamental technique for determining the structure of organic compounds like this compound. Both 1H NMR and 13C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms within the molecule, respectively, including their chemical environments and connectivity. researchgate.netuq.edu.au Analysis of the chemical shifts, splitting patterns, and integration of signals in NMR spectra allows for the complete structural elucidation of this compound. rsc.org NMR spectroscopy is also a key technique used in metabolomics for the characterization and quantification of metabolites. nih.govsysrevpharm.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule by analyzing the absorption of infrared radiation at specific wavelengths. Different functional groups vibrate at characteristic frequencies, producing unique peaks in the IR spectrum. researchgate.netspectrabase.com This provides confirmatory information about the presence of amide, aromatic, and morpholine (B109124) functional groups in this compound. spectrabase.com

UV-Vis spectroscopy involves measuring the absorption of ultraviolet and visible light by a compound. msu.edursc.org This technique is useful for detecting compounds that have chromophores, which are functional groups that absorb UV or visible light. This compound, with its aromatic ring and amide group, is expected to exhibit absorption in the UV region. spectrabase.com UV-Vis spectroscopy can be used for quantitative analysis based on the Beer-Lambert Law, where the absorbance is proportional to the concentration of the analyte. rsc.orglibretexts.org UV-Vis detection is commonly coupled with HPLC for the quantification of this compound and its metabolites. nih.govresearchgate.netnih.gov

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) plays a vital role in the characterization and confirmation of this compound and its metabolites. Unlike nominal mass measurements, HRMS provides "exact masses" measured to several decimal places, enabling the determination of elemental composition and differentiation between compounds with the same nominal mass but different chemical formulas. smolecule.com This enhanced mass accuracy is critical for confirming the molecular mass of the parent compound and identifying potential metabolites, which may differ by only a few atomic mass units due to metabolic transformations such as oxidation, reduction, or conjugation.

The principle of HRMS involves the ionization of the sample, followed by the acceleration and deflection of ions based on their mass-to-charge ratio (m/z) in a magnetic or electric field, or by measuring their time of flight. smolecule.com Detectors then record the abundance of each ion, generating a mass spectrum. smolecule.com Techniques such as Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass analyzers are examples of platforms that offer ultra-high resolution and mass accuracy, providing reliable molecular formula assignments even in complex mixtures. For this compound and its metabolites, HRMS can provide definitive confirmation of their predicted molecular formulas, which is a fundamental step in their identification and structural characterization.

Sample Preparation and Matrix Effects in this compound Analysis

Sample preparation is a critical bottleneck in bioanalysis, particularly when dealing with complex biological matrices. The goal of sample preparation is to isolate the target analytes (this compound and its metabolites) from interfering endogenous compounds present in the matrix, dissolve them in a suitable solvent, and potentially pre-concentrate them to a level suitable for detection. Biological matrices such as tissues, fluids, or cellular extracts contain a multitude of components, including proteins, lipids, salts, and carbohydrates, which can significantly impact the analytical measurement through matrix effects.

Matrix effects can lead to signal suppression or enhancement during mass spectrometry analysis, affecting the accuracy and sensitivity of the method. Therefore, effective sample preparation techniques are essential to minimize these effects and ensure reliable quantitative and qualitative analysis of this compound and its metabolites.

Extraction Techniques from Biological Matrices (Non-human)

Extracting this compound and its metabolites from non-human biological matrices requires techniques capable of efficiently partitioning the analytes from the complex matrix while removing interfering substances. Given this compound's lipophilic nature due to its fatty acid derived structure, extraction methods suitable for non-polar or semi-polar compounds are typically employed.

Common extraction techniques used in bioanalysis include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE involves partitioning the analytes between two immiscible liquid phases based on their differential solubility. This method can be effective for extracting lipophilic compounds but may require large volumes of organic solvents and can still co-extract some interfering lipids. SPE utilizes a solid stationary phase to selectively retain the analytes while the matrix components are washed away, followed by elution of the analytes with a suitable solvent. SPE offers better selectivity and can provide cleaner extracts compared to LLE, reducing matrix effects.

Other techniques, such as protein precipitation, are often used as an initial step, particularly for matrices like plasma or tissue homogenates, to remove abundant proteins that can interfere with downstream analysis. Microextraction techniques, such as solid-phase microextraction (SPME) or liquid-phase microextraction (LPME), are also being developed to reduce solvent consumption and sample volume. The choice of extraction technique depends on the specific biological matrix, the physicochemical properties of this compound and its metabolites, and the required sensitivity of the analysis. The goal is always to achieve high recovery of the analytes and significant removal of matrix components.

Method Validation and Quality Control in Analytical Research

Analytical method validation is a fundamental requirement in pharmaceutical and bioanalytical research to ensure that a method is suitable for its intended purpose. Validation provides documented evidence that the analytical procedure consistently yields accurate, precise, and reliable results. For the analysis of this compound and its metabolites, method validation is crucial before the method can be used for quantitative or qualitative analysis of study samples.

Key validation parameters typically assessed include accuracy, precision, specificity, detection limit (LOD), quantitation limit (LOQ), linearity, range, and robustness.

Accuracy assesses how close the experimental results are to the true value.

Precision measures the reproducibility of the results under the same conditions (repeatability) and under different conditions (intermediate precision).

Specificity ensures that the method can accurately measure the analyte in the presence of other components in the sample, including matrix components and potential metabolites or impurities.

LOD and LOQ define the lowest concentration of the analyte that can be detected and reliably quantified, respectively.

Linearity demonstrates that the analytical response is directly proportional to the analyte concentration over a defined range.

Range is the interval between the upper and lower concentrations for which the method has demonstrated linearity, accuracy, and precision.

Robustness evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Quality control (QC) procedures are implemented alongside validated methods to monitor the performance of the analytical system during routine analysis. QC samples, typically prepared by spiking known concentrations of the analyte into the biological matrix, are analyzed alongside study samples to ensure the method remains within acceptable limits of accuracy and precision throughout the analytical run. System suitability tests are also performed before or during analysis to ensure the chromatographic and detection systems are functioning correctly.

Advanced Analytical Platforms and Hyphenated Techniques

Advanced analytical platforms, particularly those employing hyphenated techniques, are indispensable for the comprehensive analysis of this compound and its metabolites in complex biological matrices. Hyphenated techniques combine the separation power of chromatography or electrophoresis with the identification and quantification capabilities of spectroscopic detectors, most notably mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique in pharmaceutical and bioanalytical research. LC separates the complex mixture of analytes and matrix components based on their differential interactions with a stationary phase and a mobile phase. The separated components then enter the MS detector, which provides mass-to-charge information, allowing for their identification and quantification. LC-MS is particularly well-suited for the analysis of semi-polar and polar compounds, and with appropriate chromatographic conditions, it can effectively separate this compound from its more polar or less polar metabolites and matrix interferences.

Tandem Mass Spectrometry (MS/MS or MS²) further enhances the specificity and sensitivity of LC-MS by fragmenting selected ions and analyzing the resulting product ions. This provides additional structural information and allows for highly selective detection of target analytes in complex matrices, significantly reducing the impact of matrix effects. LC-MS/MS is often the method of choice for quantitative analysis of drugs and metabolites in biological samples due to its sensitivity, selectivity, and speed.

Other hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), may be applicable depending on the volatility and thermal stability of this compound and its metabolites. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and LC-NMR-MS provide complementary structural information, which can be valuable for the definitive identification of unknown metabolites. The application of these advanced platforms allows for more robust, sensitive, and specific analytical methods for the study of this compound.

Theoretical and Computational Chemistry Approaches to Moctamide Research

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools for predicting the interaction between a ligand, such as Moctamide, and its biological target. These methods are instrumental in understanding the compound's mechanism of action at a molecular level.

Ligand-Target Interaction Prediction and Binding Site Analysis

Predicting the interaction between this compound and its potential biological targets is a critical step in elucidating its pharmacological activity. Computational docking simulations can be employed to predict the binding affinity and orientation of this compound within the active site of a target protein. By analyzing the binding pose, researchers can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. This analysis provides insights into the structural basis of molecular recognition and can guide the design of more potent analogues.

A hypothetical docking study of this compound with a target protein, for instance, a lipid transport protein, would likely reveal the importance of its long aliphatic chain in establishing hydrophobic interactions within a lipid-binding pocket. The amide group could potentially form hydrogen bonds with polar residues in the binding site, further stabilizing the complex.

Interaction Type Potential Interacting Residues in Target Protein This compound Moiety Involved
HydrophobicLeucine, Isoleucine, Valine, PhenylalanineLinoleamide (B162930) aliphatic chain
Hydrogen BondingSerine, Threonine, Asparagine, GlutamineAmide group (N-H, C=O)
Van der WaalsVarious non-polar residuesEntire molecule

This table represents a hypothetical analysis of potential interactions and is for illustrative purposes.

Virtual Screening for Identification of Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. scribd.com In the context of this compound research, virtual screening could be utilized to discover novel analogues with improved pharmacological properties. By using the known structure of this compound as a template, or by using the predicted binding site of its target, millions of compounds can be computationally screened. This process filters out molecules with low predicted binding affinity, significantly narrowing down the number of candidates for experimental testing.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time.

Conformational Analysis and Stability Studies of this compound

The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity. MD simulations can be used to explore the conformational landscape of this compound, identifying its most stable and low-energy conformations in different environments, such as in aqueous solution or within a lipid bilayer. Understanding the conformational flexibility of the linoleamide chain and the orientation of the amide group is essential for comprehending its interaction with biological targets. Stability studies using MD can also reveal how the molecule behaves under various conditions, providing insights into its structural integrity.

Dynamics of this compound-Biological Target Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, MD simulations can reveal the dynamic nature of this interaction. By simulating the this compound-target complex over time, researchers can observe how the ligand and protein adapt to each other. These simulations can highlight the stability of key interactions, identify transient binding events, and reveal the role of water molecules in mediating the binding process. Such dynamic information is invaluable for a comprehensive understanding of the binding mechanism.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of molecules. These calculations can be used to determine various properties of this compound that are not accessible through classical molecular mechanics methods. For instance, quantum chemical calculations can accurately predict the molecule's partial atomic charges, electrostatic potential, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity and its ability to participate in electrostatic and charge-transfer interactions with its biological target.

Calculated Property Significance in Drug Design
Partial Atomic ChargesDetermines electrostatic interactions with the target.
Molecular Electrostatic PotentialVisualizes regions of positive and negative charge, indicating potential interaction sites.
HOMO-LUMO Energy GapRelates to the molecule's chemical reactivity and stability.

This table illustrates the type of data that could be generated from quantum chemical calculations on this compound.

The Chemical Compound "this compound": Acknowledgment of Research Gap

Following a comprehensive and systematic search of publicly available scientific literature and databases, it has been determined that there is no specific research published on the chemical compound "this compound" within the domains of theoretical and computational chemistry, cheminformatics, and in silico ADME prediction.

The initial objective was to construct a detailed article outlining the computational and theoretical research landscape of this compound, structured around the following key areas:

Electronic Structure Elucidation and Reactivity Prediction

Calculation of Spectroscopic Parameters

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Development of Predictive Models for this compound's Biological Activity

Data Mining and Analysis of Chemical Space Relevant to this compound

In Silico Prediction of ADME Properties in Preclinical Models

Therefore, it is not possible to provide a detailed and informative article on the theoretical and computational aspects of this compound as requested. The absence of data precludes any scientifically accurate discussion on its electronic structure, spectroscopic properties, QSAR models, or predicted ADME profile.

This finding underscores that "this compound" has not been a subject of investigation in the specified fields of computational chemical research, or if such research exists, it is not publicly accessible. Consequently, the generation of an article with detailed research findings and data tables, as per the initial instructions, cannot be fulfilled at this time.

Based on the available information, a comprehensive article focusing solely on the chemical compound "this compound" within the specified academic fields and applications (non-clinical human) cannot be generated as requested. Searches for "this compound" in the context of chemical probes, biological research, materials science, and environmental science did not yield specific results pertaining to this exact compound.

It is possible that "this compound" is an uncommon name for a chemical compound or a potential misspelling. One search result identified "Moclobemide" with PubChem CID 4235, which is a distinct chemical entity nih.gov.

Without specific research findings, data, or documented applications for "this compound" in the areas outlined (chemical probe for biological research, materials science applications, environmental science considerations), it is not possible to provide thorough, informative, and scientifically accurate content for each section and subsection as required by the instructions.

Therefore, this response indicates that the requested article cannot be produced due to the lack of specific information about the chemical compound "this compound" in the context of the provided outline and constraints.

Patent Landscape and Intellectual Property Analysis in Moctamide Research

Analysis of Patenting Trends Related to Moctamide and Its Derivatives

Analyzing patenting trends for this compound and its derivatives reveals the historical evolution of intellectual property protection and highlights areas of focus within the field. This involves examining the volume of patent filings over time and their distribution across different geographical regions and patent offices.

Geographical Distribution and Key Patent Offices

The geographical distribution of patent filings indicates the key regions where research and development related to this compound are active and where intellectual property protection is sought. Globally, China has become a dominant force in patent filings, accounting for a significant majority of applications in recent years. thundersaidenergy.comourworldindata.org The United States and European Patent Office (EPO) are also major patenting authorities. thundersaidenergy.com While specific data on the geographical distribution of this compound patents would require a targeted analysis of patent databases, the general trend suggests that major markets and research hubs are likely to be key filing locations. Patent applications filed under the Patent Cooperation Treaty (PCT) signify an intent to seek protection in multiple countries, indicating perceived international market potential. quantumconsortium.org

Identification of Key Inventors, Assignees, and Academic Institutions in this compound Patent Literature

Identifying the key inventors, assignees (companies or organizations holding the patents), and academic institutions involved in this compound patenting provides insight into the main contributors to the intellectual property landscape. While a comprehensive list specific to this compound requires in-depth patent database analysis, general trends in patenting show that both corporations and academic institutions are active in seeking patent protection. quantumconsortium.orgfrontiersin.orgharrityllp.com Universities, for example, play a vital role in innovation ecosystems and increasingly file patents directly to facilitate technology transfer and commercialization. frontiersin.orgepo.orgmissouri.edu The University of Florida Research Foundation, Inc. is listed as an assignee on a U.S. patent application that mentions this compound. googleapis.comdrugpatentwatch.com Identifying prolific individual inventors in specific technology areas also contributes to understanding the landscape. wikipedia.orgyoutube.com

Comparative Analysis of Patent Claims and Academic Publications on this compound

A comparative analysis of patent claims and academic publications related to this compound can reveal the interplay between scientific research and intellectual property protection. Academic publications often disclose research findings, while patent claims define the legal scope of an invention. mondaq.comxlscout.ai There can be a synergy between academic publishing and patenting, with some studies suggesting that academic inventors publish more than their non-inventor counterparts. psu.edu Patents may cite non-patent literature, including scientific articles, highlighting the foundational role of academic research in technological development. profesionaldelainformacion.com Conversely, the need to secure patent protection before public disclosure can sometimes influence the timing of academic publications. mondaq.com Analyzing the specific claims in this compound patents alongside the findings in academic papers would provide a detailed view of how research breakthroughs are translated into protectable inventions and what aspects are emphasized in each domain.

Strategic Implications of Intellectual Property for Future this compound Research

The intellectual property landscape has significant strategic implications for the future of this compound research and development. A thorough patent landscape analysis helps identify potential opportunities, such as areas with limited patent protection ("white space"), and potential risks, such as existing patents that could lead to infringement issues. sagaciousresearch.comdilworthip.comdrugpatentwatch.com Understanding the competitive landscape, including the patent portfolios of other organizations, is crucial for making informed decisions about research direction, potential collaborations, and market entry. dilworthip.comcas.orgevalueserve.com A well-defined intellectual property strategy is essential for organizations to protect their innovations, maintain a competitive edge, and potentially generate revenue through licensing or commercialization. sagaciousresearch.comevalueserve.compatentpc.comnerac.com

Discontinued (B1498344) Research and its Academic Implications (e.g., patent abandonment)

Discontinued research and patent abandonment are relevant aspects of the intellectual property landscape. A patent application can become abandoned for various reasons, including the failure to respond to office actions or pay required fees. blueironip.comuspto.govallendyer.com Abandoning a patent means the intellectual property rights are relinquished, and the technology enters the public domain. avonriverventures.com Reasons for abandonment can include changing business strategies, the technology becoming obsolete, or the cost of maintenance fees outweighing the perceived value. avonriverventures.com While specific instances of discontinued research or patent abandonment directly related to this compound require detailed investigation into patent and research databases, the general principles of patent abandonment highlight that not all research avenues or patent filings are pursued to commercialization. The information contained in abandoned patents can still be a valuable source of technical information for academic research and can potentially unlock new opportunities. frontiersin.org

Methodological Considerations, Challenges, and Future Directions in Moctamide Research

Methodological Challenges and Limitations in Moctamide Studies

Investigating chemical compounds presents inherent difficulties in both their creation and characterization. These challenges can impact the progression of research and the confidence in the results obtained.

Specific Analytical or Synthetic Hurdles Encountered

Analytical methods can face limitations in their applicability to different sample types, potentially leading to inconsistent or inaccurate results. solubilityofthings.com Factors such as instrument design and technology inherently define the sensitivity of analytical instruments. solubilityofthings.com Achieving reliable information from analyses can be significantly impacted by data processing approaches, particularly data transformation and model simplification tools. nih.gov

Synthetic processes for complex molecules can also present difficulties. While automated combinatorial and parallel organic synthesis offer significant advantages in drug discovery, the sheer number of potential compounds can lead to challenges in library design and cost-effectiveness. ethernet.edu.et Balancing efficient synthesis with the requirement for well-designed compounds is a key goal in library design. ethernet.edu.et

Emerging Technologies and Their Potential Application to this compound Studies

The landscape of chemical and biological research is being transformed by emerging technologies, offering new avenues to address the complexities of studying compounds like this compound.

Advanced Omics Technologies (e.g., Lipidomics, Proteomics)

"Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide large-scale analyses of biological molecules, offering comprehensive insights into biological systems. humanspecificresearch.orgworldscholarsreview.org These technologies can be applied to understand the effects of chemical compounds at a molecular level. Proteomics involves the systematic evaluation of all proteins in a biological sample to identify and quantify them, determine post-translational modifications, and understand their cellular origin and action. frontiersin.org Lipidomics explores the pathways and networks of cellular lipids. humanspecificresearch.org The integration of different omics technologies can provide a more complete understanding of the mechanisms of action of compounds. frontiersin.org While powerful, barriers to widespread adoption of omics approaches include operating cost, complexity, and the wide dynamic range of samples. frontiersin.org

Artificial Intelligence and Machine Learning in this compound Discovery and Analysis

Artificial intelligence (AI) and machine learning (ML) are increasingly integrated into pharmaceutical research, revolutionizing processes from drug discovery to development. mdpi.commdpi.comnih.gov AI algorithms can analyze vast amounts of biomedical data to identify potential drug targets, predict efficacy, and optimize lead compounds. nih.gov ML techniques can identify patterns and correlations in large datasets, enabling accurate predictions and informed decision-making, thereby accelerating drug discovery. nih.gov Deep learning models, such as convolutional neural networks (CNNs) and recurrent neural networks (RNNs), are utilized to analyze and predict various properties of molecules, including binding affinity and activity. nih.gov AI and ML can also be applied to model quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), creating predictive models based on artificial intelligence. nih.gov Challenges in applying AI to drug discovery include dealing with the scale, growth, diversity, and uncertainty of large datasets. nih.gov

Integration of Multidisciplinary Approaches for Comprehensive this compound Research

Addressing complex research questions related to compounds like this compound often requires the integration of knowledge and methods from multiple disciplines. Interdisciplinary research involves the integration and blending of insights from different fields to form a coherent whole, going beyond the simple juxtaposition of disciplines (multidisciplinarity). researchgate.netleru.org Successful interdisciplinary research involves full intellectual participation from each contributing field, forming a multiway partnership that can frame new research questions and develop novel approaches. nih.gov Strategies for building integration across fields include interweaving perspectives in research foci, regular interaction at the working level, and interconnecting knowledge and ideas throughout the research process. nih.gov Integrating computational approaches with large-scale data analysis, facilitated by AI and ML, has revolutionized fields like drug discovery, enabling efficient exploration of chemical space. nih.gov

Proposed Research Avenues and Hypotheses for Future this compound Studies

Future research on this compound can explore several promising avenues, building upon the existing findings regarding its effects on cholesterol and inflammation. The precise mechanisms underlying this compound's hypocholesterolemic action warrant further investigation. While initial studies suggested inhibition of cholesterol absorption chrismasterjohnphd.com, detailed molecular studies are needed to identify specific protein targets, enzyme interactions, or signaling pathways involved in this process. Hypotheses could be formulated to test the binding affinity of this compound or its metabolites to key enzymes in cholesterol synthesis or transport, such as HMG-CoA reductase or cholesterol transporters in the intestinal epithelium.

Another significant area for future study lies in the reported anti-inflammatory activity of this compound, specifically its ability to inhibit TNF-α. smolecule.com Further research could delve into the specific cellular and molecular pathways modulated by this compound to exert this effect. Hypotheses could investigate whether this compound directly interacts with TNF-α or its receptor, or if it modulates upstream or downstream signaling components in inflammatory cascades. Studies could also explore the potential therapeutic applications of this anti-inflammatory property in various disease models.

Given that this compound is a synthetic derivative ncats.iosmolecule.com, the field of medicinal chemistry offers substantial opportunities for designing and synthesizing novel analogs. Structure-activity relationship (SAR) studies could systematically explore how modifications to the fatty acid chain, the amide linkage, or the phenylethyl moiety impact potency, selectivity, and pharmacokinetic properties. smolecule.com A key hypothesis in this area would be that specific structural changes can enhance the desired hypocholesterolemic or anti-inflammatory activities while potentially reducing off-target effects. Computational chemistry techniques could play a significant role in predicting the properties of potential analogs and guiding synthetic efforts. google.com

Furthermore, exploring alternative or more efficient synthetic routes for this compound and its derivatives could be a valuable research direction within organic chemistry. acs.org Research hypotheses could focus on developing greener synthesis methods or improving yields and purity.

Significance of Continued this compound Research to Fundamental Chemical and Biological Sciences

Continued research into this compound holds significant implications for both fundamental chemical and biological sciences. From a chemical perspective, studies on the synthesis and modification of this compound contribute to the broader understanding of fatty acid chemistry and amide synthesis. Investigating the relationship between this compound's specific molecular structure and its observed biological activities provides fundamental insights into how subtle chemical variations can lead to distinct biological outcomes. smolecule.comchrismasterjohnphd.comjst.go.jp This contributes to the principles of chemical biology, a field that applies chemical techniques to understand biological systems. smolecule.comtaylorandfrancis.comlgcstandards.com

In the realm of biological sciences, further research on this compound's hypocholesterolemic effects can deepen our understanding of the complex mechanisms regulating lipid metabolism and cholesterol homeostasis in living organisms. ncats.iochrismasterjohnphd.comjst.go.jptaylorandfrancis.com Elucidating its mode of action can reveal new potential targets for modulating cholesterol levels. The investigation into its anti-inflammatory properties contributes to the understanding of inflammatory processes and the role of specific molecular targets like TNF-α. smolecule.com As a research tool, this compound can be valuable for probing specific biological pathways related to lipid metabolism and inflammation, aiding in the discovery of new biological knowledge. smolecule.com The study of this compound exemplifies the interdisciplinary nature of modern scientific research, bridging organic chemistry, biochemistry, pharmacology, and cell biology.

Detailed Research Finding: TNF-α Inhibition

Research indicates that this compound exhibits inhibitory activity against tumor necrosis factor-alpha (TNF-α). smolecule.com In vitro studies have determined the half maximal inhibitory concentration (IC50) for this activity. smolecule.com

Biological ActivityTargetIC50 (μM)Reference
Inhibition of activityTNF-α~14.2 smolecule.com

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Moctamide’s purity and stability in experimental settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is commonly used to quantify this compound purity, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy validate structural integrity . Stability studies involve accelerated degradation tests under varying pH, temperature, and light conditions, with degradation products analyzed via liquid chromatography-tandem MS (LC-MS/MS) . For reproducibility, document column specifications, mobile phase composition, and calibration curves in detail.

Q. How can researchers design in vitro assays to assess this compound’s pharmacokinetic properties?

  • Methodological Answer : Use Caco-2 cell monolayers to simulate intestinal absorption, measuring apparent permeability coefficients (Papp). For metabolic stability, incubate this compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Include controls for enzyme activity (e.g., CYP450 inhibitors) and validate assays with reference compounds like verapamil .

Intermediate Research Questions

Q. What experimental strategies address contradictions in this compound’s reported efficacy across preclinical studies?

  • Methodological Answer : Conduct a systematic review to identify variability in study designs, such as differences in animal models (e.g., Sprague-Dawley vs. Wistar rats), dosing regimens, or endpoints. Use meta-regression to assess confounding variables like age, sex, or comorbidities. Reconcile contradictions by replicating key experiments under standardized conditions and applying sensitivity analysis .

Q. How should researchers optimize this compound’s formulation to enhance bioavailability in translational studies?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach, varying excipients (e.g., surfactants, polymers) and processing parameters (e.g., spray-drying temperature). Evaluate bioavailability in vivo using crossover pharmacokinetic studies in rodents, with AUC comparisons between formulations. Characterize particle size and crystallinity via X-ray diffraction (XRD) to correlate physicochemical properties with absorption .

Advanced Research Questions

Q. What statistical frameworks are suitable for dose-response meta-analysis of this compound’s toxicity data from heterogeneous studies?

  • Methodological Answer : Use a random-effects model to account for between-study heterogeneity. Apply restricted cubic splines or Bayesian hierarchical models to model non-linear dose-response relationships. Adjust for publication bias via funnel plots and Egger’s regression. Report heterogeneity metrics (I<sup>2</sup>) and perform subgroup analyses by species, exposure duration, or endpoint severity .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex disease models?

  • Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data from treated vs. control tissues. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) and network pharmacology to identify this compound-targeted pathways. Validate findings with CRISPR/Cas9 knockout models or pharmacological inhibitors .

Q. What ethical and methodological considerations are critical for longitudinal studies of this compound’s chronic toxicity?

  • Methodological Answer : Implement blinded randomization for treatment allocation and use sham controls to minimize bias. Monitor biomarkers (e.g., liver enzymes, creatinine) at regular intervals. Predefine stopping rules for adverse events. Obtain informed consent in human trials, ensuring compliance with Institutional Review Board (IRB) protocols and WHO Good Laboratory Practice (GLP) guidelines .

Data Analysis and Reproducibility

Q. How can researchers mitigate reproducibility challenges in this compound’s in vivo efficacy studies?

  • Methodological Answer : Adopt the ARRIVE 2.0 guidelines for animal research, detailing housing conditions, diet, and environmental enrichment. Share raw data and analysis code via repositories like Zenodo or Figshare. Use power analysis to determine cohort sizes and report negative results to reduce publication bias .

Tables for Key Methodological Comparisons

Parameter Standard Approach Advanced Alternative
Purity Analysis HPLC with UV detection Ultra-HPLC coupled with charged aerosol detection
Bioavailability Testing Rodent pharmacokinetic studies Physiologically based pharmacokinetic (PBPK) modeling
Data Integration Pathway enrichment analysis Machine learning-driven multi-omics integration

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Reactant of Route 1
Reactant of Route 1
Moctamide
Reactant of Route 2
Reactant of Route 2
Moctamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.